Cas no 592-50-7 (1-Fluoropentane)

1-Fluoropentane structure
1-Fluoropentane structure
Product Name:1-Fluoropentane
CAS No:592-50-7
MF:C5H11F
MW:90.1392452716827
MDL:MFCD00000453
CID:376670
PubChem ID:24855116
Update Time:2025-04-19

1-Fluoropentane Chemical and Physical Properties

Names and Identifiers

    • Pentane, 1-fluoro-
    • 1-FLUOROPENTANE
    • 1-fluoranylpentane
    • 1-Fluoro-pentane
    • 1-Fluor-pentan
    • Amyl fluoride
    • EINECS 209-761-5
    • n-Amyl fluoride
    • n-Amylfluorid
    • Pentane,1-fluoro
    • Pentylfluorid
    • A832223
    • OEPRBXUJOQLYID-UHFFFAOYSA-N
    • NS00043123
    • N-pentyl fluoride
    • CHEMBL42434
    • FT-0607788
    • MFCD00000453
    • UNII-CB0HUH34H3
    • CB0HUH34H3
    • 1-Fluoropentane, 98%
    • 592-50-7
    • pentyl fluoride
    • DTXSID7060463
    • AKOS007930384
    • 1-Fluoropentane, Amyl fluoride
    • G77191
    • DTXCID1042570
    • 1-Fluoropentane
    • MDL: MFCD00000453
    • Inchi: 1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3
    • InChI Key: OEPRBXUJOQLYID-UHFFFAOYSA-N
    • SMILES: FCCCCC

Computed Properties

  • Exact Mass: 90.08450
  • Monoisotopic Mass: 90.084479
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 3
  • Complexity: 19.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 0.789 g/mL at 25 °C(lit.)
  • Melting Point: -120°C
  • Boiling Point: 62-63 °C(lit.)
  • Flash Point: Fahrenheit: -9.4 ° f
    Celsius: -23 ° c
  • Refractive Index: n20/D 1.36(lit.)
  • PSA: 0.00000
  • LogP: 2.14610

1-Fluoropentane Security Information

1-Fluoropentane Pricemore >>

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